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molecular formula C6H5BrN4 B8808574 7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No. B8808574
M. Wt: 213.03 g/mol
InChI Key: GYEQRUXVOAJWNY-UHFFFAOYSA-N
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Patent
US07700593B2

Procedure details

To a suspension of 1-(4-bromopyridin-2-yl)hydrazine (0.710 g, 3.78 mmol) in 10 mL of 2-propanol was added cyanogen bromide (0.400 g, 3.78 mmol) at 25° C. The reaction was heated at 70° C. for 2 h and the reaction was monitored by LCMS. Additional cyanogen bromide (0.060 g) was added and the reaction was continued for another 2 h. The reaction was filtered while hot and the solid was washed with 2-propanol and pentane, and dried in vacuo to give the title compounds as a light orange amorphous solid. MS m/z: 214.9 [M+1].
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0.06 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][NH2:9])[CH:3]=1.[N:10]#[C:11]Br>CC(O)C>[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[C:11]([NH2:10])=[N:9][N:8]=[C:4]2[CH:3]=1

Inputs

Step One
Name
Quantity
0.71 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)NN
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
N#CBr
Step Three
Name
Quantity
0.06 g
Type
reactant
Smiles
N#CBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered while hot and the solid
WASH
Type
WASH
Details
was washed with 2-propanol and pentane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)C(=NN2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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